2-Amino-4-phenylthiophene-3-carbonitrile
Overview
Description
2-Amino-4-phenylthiophene-3-carbonitrile (ACPT) is a compound of interest in various chemical research areas due to its potential applications in material science and pharmaceuticals. The compound features a thiophene ring, a common structural motif in organic electronics, and a nitrile group, which is often used in medicinal chemistry for the synthesis of various drug candidates .
Synthesis Analysis
The synthesis of ACPT-related compounds has been explored through various methods. One approach involves the electrochemical dimerization of ACPT in acetonitrile solutions, using Pt electrodes to form stable dimers and oligomers characterized by spectroscopic techniques . Another method reported is the ultrasound-promoted one-pot synthesis of thiadiazolopyrimidine derivatives, which are potential anticancer agents . A stereoselective synthesis method has also been proposed for trans-isomers of 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, using base-catalyzed reactions .
Molecular Structure Analysis
The molecular structure of ACPT derivatives has been characterized using various spectroscopic methods and X-ray diffraction analysis. The crystal structures of these compounds often show significant interactions such as hydrogen bonding, which can lead to the formation of helical chain structures in the crystal lattice . These interactions are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
ACPT and its derivatives undergo various chemical reactions, which have been studied to understand their reactivity and potential applications. For instance, the reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes does not yield the expected products but instead forms substituted dithienopyrimido pyrimidinethiones and pyrimidinones . These unexpected products highlight the complex reactivity of ACPT compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of ACPT derivatives have been investigated through experimental and computational methods. Spectral analysis (FT-IR, NMR, UV-visible) and quantum chemical studies have been conducted to determine molecular geometry, electronic properties, and thermodynamic properties . These studies provide insights into the nonlinear optical behavior and reactivity of the compounds, which are important for their potential applications in materials science and drug design.
Scientific Research Applications
Application in Drug Development for Hepatitis B and C
- Summary of the Application: 2-Amino-4-phenylthiophene-3-carbonitrile has been investigated as a potential drug candidate for Hepatitis B and C . Despite the availability of safe and efficient vaccines, hepatic diseases caused by Hepatitis B and C virus infection afflict about 250 million people and result in over 800,000 fatalities each year . Known antihepatitic drugs have substantial drawbacks and do not completely eradicate the virus from infected cells .
- Methods of Application or Experimental Procedures: The compounds were synthesized by condensing p-aminoacetophenone and malononitrile in toluene and analyzed using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic techniques . Molecular electronic properties including chemical reactivity/stability, natural bond orbital (NBO) analysis, and nonlinear optical properties were examined to elucidate its application . The experimental vibrational specificities were compared with theoretically computed wavenumbers based on normal modes of vibration . The studied compounds were subjected for molecular docking assay against RNA-dependent RNA polymerase (NS5B) proteins of hepatitis B and C variant and compared with conventional drugs .
- Results or Outcomes: Relative binding affinity score of above −6.10 kcal/mol validated by a favorable number of hydrogen bonds were observed implying great inhibitory potency against hepatitis .
Applications in Material Science
- Summary of the Application: Thiophene derivatives are utilized in industrial chemistry and material science . They play a prominent role in the advancement of organic semiconductors .
- Methods of Application or Experimental Procedures: Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Results or Outcomes: The use of thiophene derivatives in these applications has led to advancements in the field of organic electronics .
Future Directions
The compound and its derivatives could potentially be explored for their biological activities given the broad range of properties exhibited by 2-aminothiophenes . Furthermore, their synthetic availability makes them suitable starting points for the synthesis of a variety of thiophene-containing heterocycles and polycyclic hybrid molecules .
properties
IUPAC Name |
2-amino-4-phenylthiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSVWOYCWFNSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274803 | |
Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenyl-3-thiophenecarbonitrile | |
CAS RN |
4651-73-4 | |
Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4651-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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